Carbonate

説明

Structure

3D Structure

特性

CAS番号 |

3812-32-6 |

|---|---|

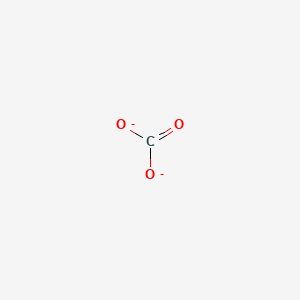

分子式 |

CO3-2 |

分子量 |

60.009 g/mol |

IUPAC名 |

carbonate |

InChI |

InChI=1S/CH2O3/c2-1(3)4/h(H2,2,3,4)/p-2 |

InChIキー |

BVKZGUZCCUSVTD-UHFFFAOYSA-L |

SMILES |

C(=O)([O-])[O-] |

正規SMILES |

C(=O)([O-])[O-] |

他のCAS番号 |

3812-32-6 |

製品の起源 |

United States |

Fundamental Chemical and Crystallographic Aspects of Carbonate Compounds

Polymorphism and Crystallographic Characteristics of Carbonate Minerals

Calcium this compound (CaCO₃) is a prime example of a compound exhibiting polymorphism, existing in nature as three main anhydrous crystalline forms: calcite, aragonite, and vaterite wikipedia.orgebsco.comaip.org. These polymorphs share the same chemical formula but possess distinct crystal structures and physical properties, leading to variations in their stability, solubility, and morphology tandfonline.com. Aragonite and calcite are generally considered more thermodynamically stable than vaterite tandfonline.comnih.gov. The formation of these different structures is influenced by factors such as temperature, pressure, and the presence of impurities or additives aip.orguniovi.es.

Calcite Crystallography and Structure

Calcite is the most stable polymorph of calcium this compound under standard Earth surface conditions wikipedia.orgtandfonline.com. Its crystal structure is typically described within the trigonal crystal system, belonging to the hexagonal scalenohedral crystal class (3m) wikipedia.orgebsco.com. The space group for calcite is R3̅c wikipedia.orgmaterialsproject.orgmineralscloud.com. The structure can be visualized as a distorted sodium chloride structure where Ca²⁺ ions and CO₃²⁻ groups replace Na⁺ and Cl⁻, respectively britannica.com. The unit cell is rhombohedral, but it is often represented by a larger hexagonal unit cell britannica.com. In the calcite structure, all CO₃²⁻ groups are parallel and arranged in layers, with adjacent layers having their this compound groups oriented in opposite directions britannica.com. Each calcium ion is coordinated to six oxygen atoms, one from each of three this compound groups in the layer above and three from the layer below, forming corner-sharing CaO₆ octahedra britannica.commaterialsproject.org.

Here is a table summarizing key crystallographic data for Calcite:

| Property | Value | Source |

| Chemical Formula | CaCO₃ | wikipedia.orgmineralscloud.com |

| Crystal System | Trigonal | wikipedia.orgmineralscloud.com |

| Crystal Class | Hexagonal scalenohedral (3m) | wikipedia.org |

| Space Group | R3̅c | wikipedia.orgmaterialsproject.orgmineralscloud.com |

| Hexagonal Unit Cell a (Å) | 4.9896 - 5.01 wikipedia.orgmaterialsproject.orgmineralscloud.comgamgi.org | wikipedia.orgmaterialsproject.orgmineralscloud.comgamgi.org |

| Hexagonal Unit Cell c (Å) | 17.0610 - 17.192 wikipedia.orgmaterialsproject.orgmineralscloud.comgamgi.org | wikipedia.orgmaterialsproject.orgmineralscloud.comgamgi.org |

| Z (Formula units per hexagonal unit cell) | 6 wikipedia.orgmineralscloud.comresearchgate.net | wikipedia.orgmineralscloud.comresearchgate.net |

| Density (g/cm³) | 2.70 - 2.71 wikipedia.orgmaterialsproject.org | wikipedia.orgmaterialsproject.org |

Aragonite Crystallography and Structure

Aragonite is another anhydrous polymorph of calcium this compound, which is metastable at standard temperature and pressure but is more stable than vaterite and can form at higher temperatures and pressures tandfonline.comnih.gov. Aragonite crystallizes in the orthorhombic crystal system ebsco.comwikipedia.org. The space group for aragonite is Pmcn pnas.orggeoscienceworld.orgresearchgate.netmineralscloud.comwordpress.com. Similar to calcite, the aragonite structure involves calcium ions coordinated by oxygen atoms from this compound groups. However, in aragonite, the cation is coordinated to nine oxygen atoms, compared to six in calcite britannica.com. The CO₃²⁻ groups are rotated about an axis perpendicular to their plane compared to the calcite structure britannica.com.

Here is a table summarizing key crystallographic data for Aragonite:

| Property | Value | Source |

| Chemical Formula | CaCO₃ | ebsco.comwikipedia.orgmineralscloud.comwordpress.com |

| Crystal System | Orthorhombic | ebsco.comwikipedia.orgmineralscloud.comwordpress.com |

| Crystal Class | Rhombic-dipyramidal (mmm) | ebsco.comwordpress.com |

| Space Group | Pmcn | pnas.orggeoscienceworld.orgresearchgate.netmineralscloud.comwordpress.com |

| Unit Cell a (Å) | 4.96 - 5.016 pnas.orggeoscienceworld.orgresearchgate.netmineralscloud.comwordpress.com | pnas.orggeoscienceworld.orgresearchgate.netmineralscloud.comwordpress.com |

| Unit Cell b (Å) | 7.96 - 8.035 pnas.orggeoscienceworld.orgresearchgate.netmineralscloud.comwordpress.com | pnas.orggeoscienceworld.orgresearchgate.netmineralscloud.comwordpress.com |

| Unit Cell c (Å) | 5.738 - 5.812 pnas.orggeoscienceworld.orgresearchgate.netmineralscloud.comwordpress.com | pnas.orggeoscienceworld.orgresearchgate.netmineralscloud.comwordpress.com |

| Z (Formula units per unit cell) | 4 researchgate.netmineralscloud.com | researchgate.netmineralscloud.com |

| Density (g/cm³) | Not consistently reported in sources |

Vaterite Crystallography and Structure

Vaterite is the least thermodynamically stable anhydrous polymorph of calcium this compound tandfonline.comnih.govwikipedia.org. It crystallizes in the hexagonal crystal system ebsco.comwikipedia.org. The space group is typically reported as P6₃/mmc wikipedia.orgaanda.orgacs.org. Vaterite often occurs as fine fibrous crystals in spherulitic aggregates wikipedia.org. Despite its metastability, vaterite can persist for extended periods under certain conditions and is found in natural settings like mineral springs and biological tissues wikipedia.org. Vaterite can transform into calcite or aragonite in aqueous solutions, with the transformation rate depending on temperature nih.govwikipedia.org.

Here is a table summarizing key crystallographic data for Vaterite:

| Property | Value | Source |

| Chemical Formula | CaCO₃ | ebsco.comwikipedia.org |

| Crystal System | Hexagonal | ebsco.comwikipedia.org |

| Crystal Class | Dihexagonal dipyramidal (6mmm) | wikipedia.org |

| Space Group | P6₃/mmc | wikipedia.orgaanda.orgacs.org |

| Unit Cell a (Å) | 4.13 - 7.135 wikipedia.orgaanda.orgacs.orgresearchgate.net | wikipedia.orgaanda.orgacs.orgresearchgate.net |

| Unit Cell c (Å) | 8.49 - 16.98 wikipedia.orgaanda.orgacs.orgresearchgate.net | wikipedia.orgaanda.orgacs.orgresearchgate.net |

| Z (Formula units per unit cell) | 6 or 16 wikipedia.orgaanda.orgacs.orgresearchgate.net | wikipedia.orgaanda.orgacs.orgresearchgate.net |

| Density (g/cm³) | 2.54 wikipedia.org | wikipedia.org |

Amorphous Calcium this compound (ACC) Research

Amorphous calcium this compound (ACC) is a non-crystalline precursor phase often involved in the formation of crystalline calcium this compound polymorphs tandfonline.compsi.ch. ACC is a disordered structure containing a calcium-rich nanoscale framework with pores that accommodate water and this compound ions tandfonline.com. The amount of structural water significantly influences the structure of ACC tandfonline.com. Research into ACC is crucial for understanding biomineralization processes and developing biomimetic materials nih.govpsi.ch. Studies using techniques like X-ray absorption spectroscopy have indicated that the formation of magnesium-calcium carbonates can occur via a metastable amorphous phase psi.ch. Mg-stabilized ACC has been investigated using techniques like solid-state NMR spectroscopy to probe the coordination environment of magnesium, which plays a role in ACC phase transformation kinetics acs.org.

Magnesium-Rich this compound Phases and Solid Solutions

Magnesium can substitute for calcium in the calcium this compound structure, leading to the formation of magnesium-rich calcite (magnesian calcite) and solid solutions psi.chspectroscopyonline.comnih.gov. The incorporation of magnesium affects the crystal structure and properties of the this compound phase spectroscopyonline.com. Dolomite (B100054) (CaMg(CO₃)₂) is a well-known example of a this compound mineral with ordered alternation of calcium and magnesium layers, resulting in a lower rhombohedral symmetry (space group R3) compared to calcite britannica.comarizona.edu. The magnesite (MgCO₃) end-member is isomorphous with calcite and crystallizes in the rhombohedral system with the R3̅c space group researchgate.netarizona.edu. Studies on the magnesite-calcite system explore the effects of cation substitution and ordering on the crystal structure and phase transitions arizona.edu. The formation of magnesium-rich carbonates can occur via a metastable amorphous phase psi.ch. The substitution of Ca²⁺ by Mg²⁺ in this compound lattices leads to changes in vibrational band locations observed in techniques like FTIR spectroscopy spectroscopyonline.com.

Spectroscopic Characterization of this compound Bonding and Structure

Vibrational spectroscopy, particularly Infrared (IR) and Raman spectroscopy, is a powerful tool for characterizing the bonding and structure of this compound compounds mdpi.comnih.govtandfonline.commdpi.comrsc.orgresearchgate.netnih.govresearchgate.netqut.edu.aud-nb.infonih.gov. These techniques probe the vibrational modes of the this compound ion and the crystal lattice, providing fingerprints that can distinguish between different this compound minerals and polymorphs mdpi.comnih.govtandfonline.comrsc.org.

The unperturbed this compound ion (CO₃²⁻) has a D₃h point group symmetry and exhibits characteristic vibrational modes: ν₁ (symmetric stretching), ν₂ (out-of-plane bending), ν₃ (asymmetric stretching), and ν₄ (in-plane bending) mdpi.comcdnsciencepub.comnih.gov. In crystalline carbonates, the symmetry of the this compound ion is often lowered due to the crystal field, which can lead to splitting of degenerate modes and activation of normally inactive modes mdpi.comresearchgate.netcdnsciencepub.com.

Specific vibrational band positions are characteristic of different calcium this compound polymorphs. For example, the ν₄ band is particularly useful for identification, appearing at different wavenumbers for calcite, aragonite, and vaterite nih.govspectroscopyonline.comrsc.orgresearchgate.net.

Here is a table summarizing characteristic IR and Raman band positions for the calcium this compound polymorphs:

| Polymorph | Technique | ν₁ (cm⁻¹) | ν₂ (cm⁻¹) | ν₃ (cm⁻¹) | ν₄ (cm⁻¹) | Source |

| Calcite | IR | Inactive | 874 - 876 nih.govnih.gov | ~1400-1450 mdpi.com | 712 - 713 nih.govnih.govresearchgate.net | nih.govmdpi.comnih.govresearchgate.net |

| Calcite | Raman | 1080 - 1092 mdpi.comnih.govresearchgate.net | Inactive | ~1400-1450 mdpi.com | 711 - 714 mdpi.comrsc.orgnih.govresearchgate.net | mdpi.comrsc.orgnih.govresearchgate.net |

| Aragonite | IR | Active | 858 nih.gov | Not specified in sources | 700 and 713 nih.gov | nih.gov |

| Aragonite | Raman | 1080 mdpi.com | Not specified in sources | 1450-1460 mdpi.com | 700 - 719 mdpi.comrsc.org | mdpi.comrsc.org |

| Vaterite | IR | Active | 874 nih.gov | Not specified in sources | 744 - 745 nih.govresearchgate.net | nih.govresearchgate.net |

| Vaterite | Raman | 1080 mdpi.com | Not specified in sources | 1460 - 1490 mdpi.com | 719, 750, 818 mdpi.com | mdpi.com |

Note: Band positions can vary slightly depending on the specific sample and measurement conditions.

Spectroscopic studies also provide insights into magnesium substitution in this compound lattices. The substitution of Ca²⁺ by Mg²⁺ in carbonates like calcite and dolomite leads to shifts in vibrational band positions, which can be used to identify and semi-quantitatively analyze magnesium content spectroscopyonline.com. For instance, the ν₄ band shifts to higher wavenumbers with increasing magnesium content spectroscopyonline.com.

Raman spectroscopy is particularly useful for studying this compound minerals, allowing for the identification of both internal modes of the this compound ion and external (lattice) modes involving the movement of ions in the crystal structure mdpi.comtandfonline.comresearchgate.net. Lattice modes are typically observed at lower wavenumbers (100-500 cm⁻¹) and are highly sensitive to the specific crystal structure tandfonline.comresearchgate.net.

Detailed research findings from spectroscopic studies include the observation of split bands for certain modes in vaterite, suggesting the presence of distinct crystallographic sites for the this compound groups tandfonline.comresearchgate.net. Studies on complex this compound minerals, such as shortite and barytocalcite, have utilized Raman and IR spectroscopy to characterize their structures and confirm the presence of multiple crystallographically distinct this compound units researchgate.net.

The sensitivity of vibrational spectroscopy to the local environment and bonding makes it an essential technique for understanding the structural nuances and polymorphism in this compound compounds.

Vibrational Spectroscopy (FTIR, Raman) Studies of Carbonates

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, is a powerful tool for studying the structure and bonding in this compound compounds. These techniques probe the vibrational modes of the this compound ion and the crystal lattice, providing insights into their symmetry, bond strengths, and interactions with the surrounding environment. mdpi.comirdg.org

The free this compound ion (CO₃²⁻) has four fundamental normal vibrational modes: nih.govcdnsciencepub.com

ν₁: Symmetric stretching (Raman active, IR inactive in free ion) nih.govcdnsciencepub.com

ν₂: Out-of-plane bending (Raman inactive, IR active in free ion) nih.govcdnsciencepub.com

ν₃: Asymmetric stretching (Raman and IR active) nih.govcdnsciencepub.com

ν₄: In-plane bending (Raman and IR active) nih.govcdnsciencepub.com

In crystalline this compound compounds, the symmetry of the this compound ion is often lowered due to interactions with the crystal lattice and surrounding cations. This can lead to changes in the activity and splitting of these vibrational modes in FTIR and Raman spectra. cdnsciencepub.comgeoscienceworld.org The vibrational spectra of this compound minerals tend to look alike in the mid-infrared region, making IR spectroscopy a useful tool for identifying the presence of the this compound anion. geoscienceworld.org

Specific wavenumber ranges are associated with these modes in carbonates. For example, the ν₄ mode (in-plane deformation) is typically found between 650–720 cm⁻¹, ν₂ (out-of-plane deformation) between 840–910 cm⁻¹, ν₁ (symmetric stretching) between 1000–1100 cm⁻¹, and ν₃ (asymmetric stretching) between 1350–1600 cm⁻¹. mdpi.com

Research findings highlight the utility of vibrational spectroscopy in characterizing different this compound minerals and their behavior under varying conditions. For instance, FTIR spectra have been used to differentiate between the calcium this compound polymorphs calcite, aragonite, and vaterite. The characteristic this compound ν₂ band of aragonite is observed at 858 cm⁻¹, while that of both calcite and vaterite is found at 874 cm⁻¹. nih.gov

Studies on magnesite (MgCO₃) using infrared absorption spectra have investigated the pressure dependence of vibrational modes. mdpi.com Measurements up to 28.8 GPa showed that most vibrational modes shift to higher wavenumbers with increasing pressure, with the exception of some low-frequency lattice modes and the out-of-plane ν₂ vibration, which can exhibit nonlinear or negative pressure derivatives. mdpi.com Similarly, infrared spectroscopy of witherite (BaCO₃) up to 8 GPa indicated that all this compound group vibrational modes, except the ν₂ deformation, shift towards higher wavenumbers with increasing pressure up to 7 GPa. mdpi.com

Raman spectroscopy is particularly sensitive to the ν₁ symmetric stretching mode, which is often the most intense band in the Raman spectra of carbonates. nih.gov For example, in MgCO₃, CaMg(CO₃)₂, and SrCO₃, the ν₁ vibration dominates the Raman spectra, appearing at approximately 1099 cm⁻¹, 1097 cm⁻¹, and 1079 cm⁻¹, respectively. mdpi.com The positions and intensities of other Raman bands, such as ν₄ and ν₃, also provide valuable information about the specific this compound compound. mdpi.com

Vibrational spectroscopy can also be used to study the effects of cation substitution and crystal structure on the vibrational properties of carbonates. Linear dependences of wavenumbers on the cation radius have been established for certain infrared and Raman modes in trigonal and orthorhombic carbonates. nih.gov This indicates that the size and mass of the metal cation influence the vibrational dynamics of the this compound ion within the lattice. nih.gov

Temperature-dependent FTIR studies on CaCO₃ polymorphs (calcite, aragonite, vaterite) and dolomite (CaMg(CO₃)₂) have shown that the in-plane bending mode (ν₄) is particularly sensitive to temperature changes in polymorphs with planar this compound arrangements (calcite, aragonite, and dolomite). psu.edu This research suggests that the response of IR-active vibrational modes to temperature can be correlated with their response to crystallinity differences, offering a potential method for identifying vibrational modes indicative of crystallinity variations. psu.edu

Here is a table summarizing some characteristic vibrational modes for selected carbonates:

| Compound | Technique | Mode | Approximate Wavenumber (cm⁻¹) | Reference |

| Calcium this compound (Calcite) | IR | ν₃ | 1430 | irdg.org |

| IR | 1795 | irdg.org | ||

| IR | ν₂ | 876 | irdg.org | |

| IR | ν₄ | 712 | irdg.org | |

| Raman | ν₁ | 1089 | irdg.org | |

| Raman | ν₄ | 716 | irdg.org | |

| Raman | 285 | irdg.org | ||

| Calcium this compound (Aragonite) | IR | ν₂ | 858 | nih.gov |

| Calcium this compound (Vaterite) | IR | ν₂ | 874 | nih.gov |

| Magnesium this compound | IR | 1482 | irdg.org | |

| IR | 1420 | irdg.org | ||

| Raman | 1122 | irdg.org | ||

| Sodium this compound | IR | 1431 | irdg.org | |

| IR | ν₂ | 875 | irdg.org | |

| IR | ν₄ | 713 | irdg.org | |

| Raman | 1081 | irdg.org | ||

| Raman | 1071 | irdg.org | ||

| Raman | ν₄ | 701 | irdg.org |

Electronic Spectroscopy (UV-Vis, PL) of this compound Systems

Electronic spectroscopy, such as UV-Visible (UV-Vis) absorption and Photoluminescence (PL) spectroscopy, provides information about the electronic transitions within this compound compounds. While the this compound ion itself does not exhibit strong absorption in the typical UV-Vis range, these techniques are valuable for studying this compound systems containing transition metal ions, defects, or organic molecules incorporated within the this compound matrix.

UV-Vis spectroscopy involves the absorption of light in the ultraviolet (200-400 nm) and visible (400-800 nm) regions of the electromagnetic spectrum, which causes electronic transitions within a molecule or ion. irjmets.comamazonaws.comlibretexts.org These transitions typically involve the promotion of electrons from ground state orbitals to higher energy excited state or anti-bonding orbitals. irjmets.comamazonaws.com For inorganic compounds, absorption in the visible region can arise from charge transfer processes, particularly in salts of elements with incomplete inner electron shells, such as transition metals. irjmets.comamazonaws.com

In the context of this compound systems, UV-Vis spectroscopy can be used to:

Study the electronic structure of transition metal ions present as dopants or impurities in this compound minerals. The d-d transitions of these ions can give rise to characteristic absorption bands in the UV-Vis spectrum, providing information about their oxidation state and coordination environment.

Investigate charge transfer phenomena between the this compound anion and cations, or between different components in complex this compound materials.

Monitor the formation or degradation of organic species or complexes associated with this compound surfaces or within this compound matrices.

Research using UV-Vis spectroscopy in this compound systems includes studies on the stability of electrolytes containing carbonates. For example, UV-Vis absorption spectra of electrolytes based on ethylene (B1197577) and di-methyl carbonates have been used to investigate their stability under light illumination. researchgate.net Changes in the absorption spectra over time can indicate the degradation of the electrolyte components or the formation of new species. researchgate.net

Photoluminescence (PL) spectroscopy involves exciting a material with light and then detecting the emitted light as electrons return to lower energy states. This technique is sensitive to electronic structure, defects, and the presence of luminescent centers. In this compound systems, PL can provide information about:

Luminescent properties of this compound minerals activated by trace elements (e.g., rare earth elements, transition metals). The PL spectra can reveal the presence and coordination of these activators.

Defects within the this compound lattice that can act as luminescence centers.

The interaction between this compound matrices and incorporated fluorescent molecules or nanoparticles.

While specific examples of PL studies solely focused on the this compound ion in isolation are limited due to its inherent electronic structure, PL is a valuable technique for studying the properties of doped or modified this compound materials relevant to applications in areas like phosphors, bioimaging, or sensing.

X-ray Photoelectron Spectroscopy (XPS) in this compound Surface Analysis

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive technique used to determine the elemental composition, chemical states, and electronic structure of the uppermost layers (typically 1-10 nm) of a material. rsc.org XPS works by irradiating a sample with X-rays and measuring the kinetic energy of the emitted photoelectrons. The binding energy of these electrons is characteristic of the element and its chemical environment.

XPS is particularly valuable for the analysis of this compound surfaces because it can directly identify the presence of the this compound species (CO₃²⁻) and provide information about the chemical state of the carbon and oxygen atoms within this group, as well as the associated cations. nih.govresearchgate.net

Key applications of XPS in this compound surface analysis include:

Determining the elemental composition of this compound surfaces.

Identifying the chemical states of elements, such as the binding energies of C 1s, O 1s, and cation core levels, which can vary depending on the specific this compound compound and its surface chemistry. nih.govmdpi.com

Studying surface reactions, such as the formation of carbonates on metal oxides exposed to CO₂ or the interaction of carbonates with water or other environmental species. researchgate.netmdpi.com

Analyzing the surface composition of different this compound polymorphs, which can have distinct surface properties despite having the same bulk chemical formula. nih.govscispace.com

Investigating the adsorption of molecules or ions onto this compound surfaces. nih.gov

Research has demonstrated the effectiveness of XPS in differentiating between calcium this compound polymorphs (calcite, aragonite, and vaterite) based on differences in their Ca 2p and O 1s core-level spectra. nih.govscispace.com These differences are attributed to the distinct atomic arrangements and chemical environments in the crystal lattice of each polymorph. scispace.com For example, broadened features in the Ca 2p and C 1s peaks of vaterite surfaces, compared to calcite and aragonite, may suggest the presence of calcium hydroxide (B78521) species due to incorporated water. scispace.com XPS analysis of the C 1s core level typically shows two main peaks for calcium carbonates: one around 285.0 eV attributed to hydrocarbon contamination (CxHy) and another around 289.3 eV corresponding to the this compound species (CO₃). scispace.com The difference in binding energy between these peaks is consistently around 4.3 eV for the different CaCO₃ polymorphs studied, indicating no significant chemical difference in the carbon environment of the this compound group itself among these polymorphs at the surface. scispace.com However, the ratio of hydrocarbon to this compound species can vary between polymorphs, suggesting differences in surface adsorption. nih.govscispace.com

XPS studies have also been conducted on alkali metal carbonates (Li, Na, K, Rb, Cs) to investigate their surface composition and reactivity, particularly the formation of hydrocarbonates and hydrates upon exposure to air. researchgate.net These studies found that the tendency to form hydrocarbonates at the surface upon grinding increases down Group IA. researchgate.net XPS can distinguish between this compound hydrates and hydrocarbonates based on shifts in the C 1s and O 1s binding energies. researchgate.net For instance, anhydrous sodium this compound has lower binding energy values for both C 1s and O 1s lines compared to sodium bithis compound (NaHCO₃). researchgate.net

Furthermore, XPS has been applied to study the carbonation process in materials like MgO cement blends, evaluating the chemical changes and the formation of various this compound phases on the surface over time under different temperature and CO₂ concentrations. mdpi.com The shifts in O 1s binding energies can indicate the presence of magnesium oxides, hydrates, and carbonates, providing insights into the progress of carbonation. mdpi.com

Here is a table summarizing typical binding energy ranges for key elements in this compound systems analyzed by XPS:

| Element | Core Level | Typical Binding Energy Range (eV) | Chemical Species | Reference |

| C | 1s | ~285.0 | Hydrocarbon (Adventitious Carbon) | mdpi.comscispace.com |

| ~289.3 | This compound (CO₃²⁻) | scispace.com | ||

| O | 1s | 533.2–533.5 | Magnesium Carbonates | mdpi.com |

| 531.8–532.0 | Magnesium Hydrates | mdpi.com | ||

| 530.0–531.0 | Magnesium Oxides | mdpi.com | ||

| Ca | 2p | (Polymorph dependent shifts) | Calcium this compound (Calcite/Aragonite/Vaterite) | nih.govscispace.com |

| Mg | 2p | (Specific to Mg chemical state) | Magnesium this compound/Hydrate/Oxide | mdpi.com |

Note: Specific binding energies can vary slightly depending on the instrument, calibration, and the specific chemical environment.

Geochemical Processes and Cycles Involving Carbonates

Carbonate Mineral Formation Mechanisms and Kinetics

The formation of this compound minerals from aqueous solutions is a process driven by supersaturation, involving the stages of nucleation and crystal growth. Calcium this compound (CaCO₃) is a particularly well-studied example, exhibiting various mineral forms, including calcite, aragonite, and vaterite. wikipedia.org Other geologically important carbonates include magnesium this compound (magnesite, MgCO₃), iron this compound (siderite, FeCO₃), and calcium magnesium this compound (dolomite, CaMg(CO₃)₂). atamanchemicals.combritannica.comsurekaindustries.com

Nucleation and Growth Kinetics of this compound Precipitates

Nucleation is the initial step in this compound precipitation, where dissolved ions or ion complexes aggregate to form a stable solid phase. This can occur homogeneously within the bulk solution or heterogeneously on existing surfaces. ntnu.nonih.gov The rate of nucleation is highly sensitive to the degree of supersaturation and can be influenced by the presence of impurities or seed crystals. nih.govresearchgate.net

Following nucleation, crystal growth proceeds through the addition of ions or growth units to the surface of the nascent crystals. The kinetics of crystal growth can vary depending on the specific mineral polymorph and the prevailing environmental conditions. For instance, studies on calcite growth have identified different mechanisms, including spiral growth and surface nucleation, with their relative contributions depending on supersaturation levels. mdpi.com The rate of precipitation, encompassing both nucleation and growth, is generally proportional to the solution supersaturation. nih.gov

Research into the nucleation kinetics of calcium this compound has utilized techniques such as microfluidics to study the process in confined environments, allowing for better control and observation of slow nucleation events. whiterose.ac.uk These studies have shown that nucleation can be significantly slower in confined spaces compared to bulk solutions. whiterose.ac.uk

Influence of Supersaturation and Environmental Parameters on this compound Precipitation

Supersaturation is the primary driving force for this compound precipitation. researchgate.netimwa.info When the ion activity product of the constituent ions (e.g., Ca²⁺ and CO₃²⁻ for calcium this compound) exceeds the solubility product of the mineral, precipitation is thermodynamically favorable. imwa.info

Beyond supersaturation, numerous environmental parameters exert significant control over this compound precipitation, influencing reaction kinetics, crystal morphology, and the specific mineral polymorph that forms. These parameters include:

pH: pH strongly influences the speciation of dissolved inorganic carbon, affecting the concentration of this compound ions (CO₃²⁻) and thus the saturation state. Higher pH generally favors this compound precipitation. imwa.infomdpi.com

Temperature: Temperature affects both the solubility of this compound minerals and the kinetics of precipitation reactions. For example, calcium this compound is inversely soluble, meaning its solubility decreases with increasing temperature, which can promote precipitation at elevated temperatures. ntnu.no

Presence of Other Ions: The presence of other ions, such as magnesium (Mg²⁺), can significantly impact calcium this compound precipitation. High Mg/Ca ratios in solution are known to inhibit calcite formation and promote the precipitation of aragonite. geoscienceworld.org This effect is attributed to the incorporation of Mg²⁺ into the calcite lattice, which decreases its growth rate. geoscienceworld.org

Ionic Strength: Ionic strength affects the activity of ions in solution, influencing the ion activity product and thus the supersaturation state. mdpi.com

Hydrodynamics: The flow regime or stirring conditions in a system can influence precipitation processes and the properties of the precipitated this compound. mdpi.com

Organic Matter and Microorganisms: Biological activity, such as photosynthesis by cyanobacteria or the metabolic processes of ureolytic bacteria, can create local microenvironments with increased pH and this compound concentration, promoting this compound precipitation. frontiersin.org Microbial cell surfaces can also act as heterogeneous nucleation sites. frontiersin.org

Detailed research findings highlight the complex interplay of these factors. For instance, studies on CaCO₃ precipitation have shown that even at identical initial supersaturation and ionic strength, variations in pH and stirring can lead to differences in the composition of the precipitate, with higher pH favoring calcite formation. mdpi.com

Here is a table illustrating the influence of some environmental parameters on CaCO₃ precipitation:

| Environmental Parameter | Influence on CaCO₃ Precipitation | Notes |

| Supersaturation | Primary driving force; higher supersaturation increases rates. | nih.govresearchgate.netimwa.info |

| pH | Higher pH increases CO₃²⁻ concentration, favoring precipitation. | imwa.infomdpi.com |

| Temperature | Inverse solubility; higher temperature can promote precipitation. | ntnu.no |

| Mg/Ca Ratio | High ratio inhibits calcite, promotes aragonite. | geoscienceworld.org Incorporation of Mg²⁺ into calcite lattice decreases its growth rate. geoscienceworld.org |

| Ionic Strength | Affects ion activity and supersaturation. | mdpi.com |

| Hydrodynamics | Can influence precipitation kinetics and precipitate properties. | mdpi.com |

| Biological Activity | Can create supersaturated microenvironments and nucleation sites. | frontiersin.org Examples include cyanobacteria and ureolytic bacteria. frontiersin.org |

Mineralization Pathways and Phase Transformations (e.g., ACC to Crystalline Carbonates)

This compound mineralization can occur through various pathways, often involving the formation of metastable precursor phases that subsequently transform into more stable crystalline forms. Amorphous Calcium this compound (ACC) is a well-known example of such a precursor, frequently observed in both abiotic precipitation and biomineralization processes. tandfonline.commdpi.com

ACC is thermodynamically unstable and tends to transform into the more stable crystalline polymorphs of CaCO₃: vaterite, aragonite, and calcite. tandfonline.com The transformation pathway and kinetics are influenced by factors such as water content, temperature, pressure, and the presence of additives or impurities. tandfonline.comresearchgate.netacs.org

Several crystallization pathways from ACC have been identified:

Direct transformation from hydrated ACC to calcite or aragonite upon hydration. researchgate.net

Crystallization from hydrated ACC to hydrated crystalline phases like calcium this compound hemihydrate (CCHH) or monohydrocalcite (MHC), followed by transformation to calcite or aragonite. researchgate.net

Formation of ACC nanoparticles that aggregate and then transform into metastable phases like vaterite and aragonite before finally converting to the most stable phase, calcite, following Ostwald's step rule. tandfonline.com

Studies have shown that the transformation of ACC in air is triggered by the physisorption of a critical level of water. acs.org The presence of water can govern the transformation via partial dissolution and reprecipitation. acs.org Simultaneous formation of calcite, vaterite, and aragonite from ACC has been observed, with the proportions depending on water exposure conditions. acs.org

Confinement can also play a role in the stability of ACC, with ACC persisting longer in confined spaces even without stabilizing additives. rsc.org

This compound Dissolution and Recrystallization Dynamics

This compound minerals are susceptible to dissolution in aqueous systems, a process that is a critical component of the global carbon cycle and plays a significant role in shaping geological landscapes, such as the formation of karst topography and caves. wikipedia.org Recrystallization, the process by which existing crystals dissolve and reprecipitate, often in a different form or size, is another important dynamic in this compound systems, particularly during diagenesis.

Kinetics of this compound Dissolution in Aqueous Systems

The dissolution of this compound minerals is a complex process influenced by factors such as pH, temperature, surface area of the mineral, and the chemical composition of the surrounding water. The dissolution rate is generally higher in acidic solutions due to the reaction of this compound ions with hydrogen ions to form bithis compound and carbonic acid. wikipedia.org

For calcium this compound, the reaction with water saturated with carbon dioxide forms soluble calcium bithis compound, which is a key process in the erosion of this compound rocks. wikipedia.org

The kinetics of dissolution can be studied through various experimental techniques, measuring the rate at which the mineral mass decreases or the concentration of dissolved ions increases over time. These studies help to understand the mechanisms controlling the dissolution process under different environmental conditions.

Mechanisms of this compound Recrystallization and Diagenesis

Recrystallization in this compound systems involves the dissolution of existing this compound grains and the reprecipitation of this compound material. This process is a fundamental aspect of diagenesis, the post-depositional alteration of sediments and sedimentary rocks. researchgate.net Diagenetic processes can lead to changes in the texture, fabric, and mineralogy of this compound rocks.

Mechanisms of this compound recrystallization include:

Pressure Dissolution: Under increased pressure, such as in compacted sediments, dissolution can occur at grain contacts, followed by precipitation in adjacent pore spaces.

Dissolution-Reprecipitation: This involves the complete dissolution of a less stable this compound phase and the subsequent precipitation of a more stable phase. This is a common pathway for the transformation of metastable carbonates like aragonite and vaterite to calcite during diagenesis.

Solid-State Transformation: In some cases, recrystallization may involve the rearrangement of ions within the solid structure without complete dissolution, although dissolution-reprecipitation is generally considered more significant in many diagenetic settings.

Diagenesis can lead to significant changes in the original this compound fabric, including cementation (precipitation of new this compound material in pore spaces), neomorphism (transformation of one mineral to another with the same chemical composition, e.g., aragonite to calcite), and compaction (reduction in pore space due to overburden pressure and pressure dissolution). These processes collectively influence the porosity and permeability of this compound rocks, which are critical properties for groundwater flow and hydrocarbon reservoirs.

Water-Rock Interaction Effects on this compound Alteration

Water-rock interactions significantly influence the alteration of this compound minerals. The dissolution and precipitation of carbonates are key processes in these interactions. For example, when carbon dioxide dissolves in water, it forms carbonic acid (H₂CO₃), which can react with this compound minerals like calcite (CaCO₃) and dolomite (B100054) (CaMg(CO₃)₂), leading to their dissolution. scirp.orgiwaponline.com This process increases the concentration of ions such as Ca²⁺, Mg²⁺, and HCO₃⁻ in the water. scirp.orgiwaponline.com

Studies on CO₂-water-rock interactions in this compound formations, particularly relevant to carbon geological storage, highlight that the initial mineral compositions and water chemistry significantly impact these interactions. mdpi.comresearchgate.net Experiments show that the dissolution of calcite and dolomite is dominant in the early stages of reaction. mdpi.comresearchgate.net The reactions can be more pronounced when the contents of calcite and dolomite in the carbonates are closer. mdpi.comresearchgate.net Long-term simulations suggest that while dolomite can be a major dissolved mineral, secondary minerals such as calcite, magnesite (MgCO₃), and hematite (B75146) (Fe₂O₃) can form. mdpi.comresearchgate.net The dissolution of this compound minerals by carbonic acid can lead to the corrosion of the rock and potentially increase reservoir permeability. scirp.org

Isotope Geochemistry of Carbonates for Paleoenvironmental Reconstruction

Isotope geochemistry of carbonates is a powerful tool for reconstructing past environmental and climatic conditions. The stable isotopic compositions of carbon and oxygen, as well as the ratios of radiogenic isotopes like strontium and the presence of radiocarbon, provide valuable insights into the conditions under which carbonates formed and the subsequent alterations they may have undergone. mdpi.comfrontiersin.orgtubitak.gov.tr

Stable isotopes of carbon (¹³C/¹²C, expressed as δ¹³C) and oxygen (¹⁸O/¹⁶O, expressed as δ¹⁸O) in carbonates are widely used as proxies for paleoenvironmental and paleoclimatic studies. mdpi.comfrontiersin.orgresearchgate.netpnas.org The isotopic composition of carbonates is influenced by the isotopic composition of the water from which they precipitate, temperature, and biological activity. frontiersin.orgresearchgate.netpnas.orgfrontiersin.org

Oxygen isotope composition of pedogenic carbonates is related to climatic parameters such as local meteoric water, crystallization temperatures, and evaporative rates. frontiersin.org Stable carbon isotope values are linked to the carbon cycle and controlled by the isotopic composition of soil CO₂, which is determined by local ecosystems (e.g., C₃, C₄ plants), soil respiration rates, and atmospheric CO₂ influx. researchgate.netfrontiersin.org Changes in vegetation cover, influenced by temperature, moisture, and atmospheric CO₂ partial pressure, can affect the carbon isotope composition of carbonates. frontiersin.org

In marine environments, the δ¹⁸O value of seawater increases with increasing salinity due to the preferential evaporation of the lighter ¹⁶O isotope. frontiersin.org The carbon and oxygen isotopic compositions of marine carbonates from different geological periods can also be affected by diagenetic fluids. frontiersin.org Analysis of stable carbon and oxygen isotopic ratios is a frequently used procedure in paleoenvironmental studies as these ratios reflect the sedimentary environment and typically change across stratigraphic boundaries. frontiersin.org

Research on carbonates from Gale crater, Mars, has revealed highly enriched carbon and oxygen isotopes, with δ¹³C values ranging from 72 ± 2‰ to 110 ± 3‰ and δ¹⁸O values spanning from 59 ± 4‰ to 91 ± 4‰. pnas.org These values are isotopically heavy compared to most other Martian material and span a significant range over a limited elevational difference, highlighting the potential of stable isotopes to clarify paleoenvironmental information even on other planets. pnas.org

Here is a table summarizing some example stable isotope data from research:

| Sample Type | Location/Context | δ¹³C (‰ VPDB) | δ¹⁸O (‰ VPDB or VSMOW) | Source |

| Pedogenic Carbonates | Central Iran | -3.4 to +0.7 | -8.5 to -3.9 (VSMOW) | frontiersin.org |

| Paleokarst Fillings | Tazhong Region, China | -2.13 to 2.48 | -12.7 to -3.97 (VPDB) | frontiersin.org |

| Gale Crater Carbonates | Mars | 72 to 110 | 59 to 91 (VSMOW) | pnas.org |

| Oligo-Miocene Lacustrine Carbonates | Central Anatolian Plateau, Turkey | Varied | Increased by 4-5‰ in arid conditions | tubitak.gov.tr |

Clumped isotope thermometry is a relatively new approach that measures the abundance of bonds between rare heavy isotopes, specifically ¹³C and ¹⁸O, within the this compound mineral lattice (expressed as Δ₄₇ or Δ₄₈). annualreviews.orgwikipedia.orgnsf.govmdpi.comresearchgate.net This "clumping" is temperature-dependent, with lower temperatures favoring more clumping. researchgate.netgeoscienceworld.orgrochester.edu A significant advantage of this method is that the temperature estimate derived from clumped isotopes is largely independent of the isotopic composition of the water from which the this compound precipitated. annualreviews.orgwikipedia.orgnsf.govmdpi.comresearchgate.net

Δ₄₇ values are inversely correlated with the temperature of mineral formation. geoscienceworld.org This allows for the reconstruction of mineral growth temperatures in various environments, including surface and subsurface settings, over a wide range (0.5 to 1100°C). annualreviews.orgnsf.gov Clumped isotope analysis can provide estimates of both temperature and the δ¹⁸O of the source water, offering new approaches in paleoclimatology for reconstructing past global geochemical cycles. wikipedia.orgresearchgate.net

Applications of clumped isotope thermometry include constraining past seawater δ¹⁸O, pinpointing the timing of climate transitions, tracking changes in ice volume, and reconstructing temperature changes in ancient lake basins. wikipedia.org Studies on fossil mollusk shells have used clumped isotopes to reconstruct paleoclimate and paleoelevation. geoscienceworld.org For instance, analysis of fossil shells from the Himalayan-Tibetan Plateau suggests that southwest Tibet was warmer 4–5 million years ago than today, based on clumped isotope temperatures. geoscienceworld.org

Strontium isotope geochemistry, specifically the ratio of ⁸⁷Sr/⁸⁶Sr, is a valuable tool for understanding this compound diagenesis and the evolution of seawater chemistry through time. cdnsciencepub.comresearchgate.net The ⁸⁷Sr/⁸⁶Sr ratio in seawater is primarily controlled by the balance between the input of radiogenic strontium from continental weathering (higher ⁸⁷Sr/⁸⁶Sr) and the input of less radiogenic strontium from hydrothermal activity at mid-ocean ridges (lower ⁸⁷Sr/⁸⁶Sr). annualreviews.org

Because the residence time of strontium in seawater is much longer than the ocean mixing time, the ⁸⁷Sr/⁸⁶Sr ratio of seawater is considered globally uniform at any given time. cdnsciencepub.comannualreviews.org this compound minerals precipitated from seawater, such as marine fossils and sediments, incorporate the seawater ⁸⁷Sr/⁸⁶Sr ratio at the time of their formation. cdnsciencepub.comresearchgate.net This makes marine carbonates excellent archives for reconstructing the secular variation of seawater ⁸⁷Sr/⁸⁶Sr ratios throughout Earth's history. cdnsciencepub.comresearchgate.net

Diagenetic processes, however, can alter the original strontium isotopic composition of carbonates. cdnsciencepub.comannualreviews.orgcambridge.org Recrystallization and interaction with diagenetic fluids can lead to the incorporation of strontium with different isotopic ratios, reflecting the composition of the diagenetic fluid rather than the original seawater. cdnsciencepub.comannualreviews.orgcambridge.org Therefore, careful screening for diagenetic alteration is crucial when using this compound ⁸⁷Sr/⁸⁶Sr ratios for reconstructing past seawater chemistry or dating. cdnsciencepub.comresearchgate.netcambridge.org Studies often analyze elemental abundances (e.g., Mn, Sr, Fe, Ca, Mg) and stable isotopes (δ¹³C, δ¹⁸O) in conjunction with strontium isotopes to assess the degree of diagenetic alteration. cambridge.orgvliz.be

Strontium isotope stratigraphy, based on the well-established curve of seawater ⁸⁷Sr/⁸⁶Sr variation through time, can be used to date and correlate marine this compound sequences. cdnsciencepub.com Variations in the seawater ⁸⁷Sr/⁸⁶Sr curve also provide insights into major tectonic and climatic events that influence continental weathering rates and hydrothermal activity. annualreviews.org

Radiocarbon dating (¹⁴C dating) is a method used to determine the age of carbon-bearing materials, including carbonates, up to approximately 50,000 years old. radiocarbon.comgeo-leo.dearizona.edu The method relies on the decay of the radioactive isotope ¹⁴C, which is continuously produced in the upper atmosphere. radiocarbon.comgeo-leo.de Living organisms exchange carbon with the atmosphere, incorporating ¹⁴C. radiocarbon.com When an organism dies or a this compound mineral precipitates from a system in equilibrium with the atmosphere, the uptake of ¹⁴C ceases, and the amount of ¹⁴C begins to decrease through radioactive decay. radiocarbon.comgeo-leo.de

In this compound research, radiocarbon dating can be applied to materials such as shells, corals, speleothems (cave deposits like stalagmites and stalactites), and lacustrine carbonates. radiocarbon.comarizona.educambridge.org These materials can provide chronological frameworks for paleoenvironmental records. cambridge.org For instance, radiocarbon measurements of this compound climate archives like stalagmites play a significant role in paleoclimate research by helping to create age models. cambridge.org

However, dating carbonates with radiocarbon can be subject to complexities, particularly in terrestrial and freshwater systems, due to the "hardwater effect" or "reservoir effect." cambridge.org This occurs when carbonates precipitate from waters that contain "dead carbon" (carbon without ¹⁴C) derived from the dissolution of ancient this compound rocks. cambridge.org This dead carbon dilutes the ¹⁴C concentration in the precipitated this compound, leading to an apparently older radiocarbon age than the actual formation age. cambridge.org Researchers employ techniques and corrections, often involving the concept of "Dead Carbon Fraction (DCF)," to account for this effect and obtain more accurate ages. cambridge.org

Radiocarbon dating of carbonates, often combined with other dating methods like uranium-thorium (U-Th) dating for calibration, contributes to understanding the timing of past environmental changes, carbon cycling processes, and the formation of this compound deposits. cerege.fr

This compound Sedimentology and Stratigraphy

This compound sedimentology focuses on the processes of formation, transport, and deposition of this compound sediments, while this compound stratigraphy deals with the temporal and spatial relationships of this compound rock bodies. amazon.comgeoscienceworld.orgsedimentary-geology-store.comnhbs.com this compound sedimentary rocks are primarily biogeochemical precipitates, typically formed in specific environmental conditions, often shallow, warm, and clear seawater, or sometimes in lakes. manchester.ac.uk

The composition and architecture of this compound platforms and depositional systems have evolved throughout geological time in response to changes in tectonic plate configuration, regional tectonics, global climate, seawater chemistry, and the evolution and extinction of this compound-secreting organisms. manchester.ac.uk Unlike siliciclastic sedimentation, which is dominated by physical processes of erosion, transport, and deposition of silicate (B1173343) grains, this compound sedimentation is heavily influenced by biological activity (e.g., corals, algae, foraminifera) and in-situ precipitation. manchester.ac.uk

Sequence stratigraphy is a critical tool for interpreting stratigraphic patterns in both siliciclastic and this compound successions. amazon.comgeoscienceworld.orgsedimentary-geology-store.comnhbs.com However, there are significant differences in the application of sequence stratigraphic principles to carbonates compared to siliciclastic systems, largely due to the in-situ production nature of this compound sediment. amazon.com Factors like sea-level changes, accommodation space, and the rate of this compound production interact in unique ways to control the stacking patterns of this compound sequences.

This compound rocks are also highly reactive, and diagenetic processes (post-depositional changes) can significantly alter their primary fabric and petrophysical properties. manchester.ac.uk Dissolution and precipitation of this compound minerals during diagenesis can create complex pore networks, impacting reservoir quality in hydrocarbon systems and groundwater flow in aquifers. manchester.ac.uk The process of dolomitization, where limestone (CaCO₃) is replaced by dolomite (CaMg(CO₃)₂), is a common diagenetic alteration that significantly changes the rock's properties and has been a subject of extensive research. manchester.ac.uk

Understanding this compound sedimentology and stratigraphy is essential for exploring and producing hydrocarbon reservoirs hosted in this compound rocks, managing groundwater resources in this compound aquifers, and interpreting Earth's history recorded in these widespread sedimentary deposits. amazon.commanchester.ac.uk

Depositional Environments and Facies Analysis of this compound Sequences

The formation of this compound rock sequences is intimately tied to specific depositional environments where the precipitation of this compound minerals, primarily calcium this compound (CaCO₃), occurs. These environments are predominantly marine, ranging from shallow-water platforms, shelves, and ramps to deeper basinal settings. The distribution and characteristics of this compound rocks within these settings are studied through facies analysis.

Facies analysis involves the description and interpretation of rock attributes such as lithology, texture, grain composition, sedimentary structures, bedding styles, and fossil content to infer the physical, chemical, and biological conditions of the depositional environment. utexas.edulyellcollection.org Five major depositional mechanisms influence this compound sedimentation, leading to predictable facies sequences: tidal flat progradation, shelf-marginal reef progradation, vertical accretion of subtidal carbonates, migration of this compound sand bodies, and resedimentation processes like storm transport and off-shelf flows. lyellcollection.org

Different shallow-marine settings exhibit distinctive facies patterns. This compound platforms, for instance, are extensive areas of shallow subtidal and intertidal sedimentation where tidal flat progradation is a dominant process, producing shallowing-upward sequences. lyellcollection.org Shelves are narrower with a distinct break in slope, often featuring reefs and this compound sand bodies at the margin, transitioning to shelf lagoons and tidal flats or beach-barrier systems landward. lyellcollection.org Ramps, sloping gently into deeper water, show a transition from nearshore this compound sands to muddier sediments in the outer ramp. lyellcollection.org

Detailed field and laboratory work, including microfacies analysis and sedimentological data, are crucial for identifying facies and attributing them to specific facies belts within a depositional model. researchgate.net For example, studies of the Upper Jurassic Jubaila Formation in Saudi Arabia identified twelve facies attributed to six main facies belts on an extended this compound ramp, ranging from distal middle to outer ramp environments (burrowed lime mudstone, bioclastic wackestone-floatstone, mollusk-coated grains-intraclast rudstone) to proximal middle ramp (branched stromatoporoids) and inner ramp (open lagoon, tidal-flat). researchgate.net Similarly, analysis of the Upper Cretaceous Sadr unit in Iran revealed siliciclastic, mixed this compound-siliciclastic, and this compound facies groups deposited in shallow shelf environments, including tidal flats, lagoons, barrier bars, coastal-delta complexes, and a homoclinal ramp that evolved into a rimmed platform. scielo.org.mx

Data types used in facies analysis and the interpretation of depositional topography include cores, wireline logs, seismic images, borehole image logs, biostratigraphy, chemostratigraphy, and magnetostratigraphy. utexas.edu Lithofacies data are critical for stratigraphic interpretation, constructing depositional models, and petrophysical analysis. utexas.edu

Sequence Stratigraphic Interpretations Using this compound Data

Sequence stratigraphy is a method used to subdivide sedimentary successions into genetically related units bounded by unconformities or their correlative conformities, providing a chronostratigraphic framework for understanding basin evolution. scielo.br In this compound successions, sequence stratigraphic interpretation relies heavily on the detailed analysis of facies, facies successions, and the identification of stacking patterns. scielo.br Stacking patterns, such as progradation, retrogradation, and aggradation, reflect the interplay between sedimentation rates and changes in accommodation space, which is the space available for sediment accumulation and is influenced by eustasy, subsidence, compaction, tectonism, and erosion. utexas.eduscielo.br

Identifying sequence stratigraphic surfaces in this compound successions is often based on the detailed analysis of skeletal composition of this compound facies and the resulting stacking patterns. scielo.br High-resolution sequence stratigraphy, utilizing techniques like 3D seismic data, well logs, and cores, allows for the identification of higher-order sequences (e.g., 3rd, 4th, and 5th order) that constrain facies distribution and related petrophysical properties like porosity and permeability. scielo.bronepetro.orgsiu.edu

The application of sequence stratigraphy to this compound reservoirs is crucial for accurate reservoir characterization and modeling. utexas.edugeoscienceworld.org For example, in a super-giant this compound oil field in Abu Dhabi, high-resolution sequence stratigraphy and detailed seismic interpretation of prograding clinoform domains were used to generate a seismically constrained stratigraphic framework. onepetro.org This approach helped in populating the reservoir model with facies, honoring depositional shapes from seismic interpretation and combining stratigraphic surfaces with lithological surfaces to define property boundaries. onepetro.org Understanding the spatial distribution of stratigraphic sequences is key to predicting fluid flow paths and optimizing field development plans. onepetro.org

Diagenetic History and Porosity Evolution in this compound Reservoirs

Diagenesis, the sum of post-depositional physical, chemical, and biological processes that affect sediments and sedimentary rocks, plays a critical role in controlling the porosity and permeability of this compound reservoirs. The complex diagenetic history of carbonates significantly impacts their ability to store and transmit hydrocarbons. mdpi.comnhbs.com

Porosity evolution in this compound reservoirs is primarily a result of the comprehensive effect of mineral dissolution and precipitation during diagenesis. mdpi.com Key diagenetic processes influencing porosity include cementation (porosity reduction), dissolution (porosity creation), compaction (mechanical and chemical, reducing porosity), pressure solution (enhancing cementation and reducing porosity), karstification (significant secondary porosity creation through dissolution), and dolomitization (replacement of calcium this compound by dolomite, which can either increase or decrease porosity depending on the process). mdpi.comsearchanddiscovery.comresearchgate.net

The subaerial meteoric diagenetic model, involving the percolation of freshwater through carbonates beneath unconformities, has been widely applied to explain porosity evolution, particularly in shallow-water carbonates. searchanddiscovery.com Acidic freshwater can dissolve this compound minerals, leading to the development of secondary pores. mdpi.comsearchanddiscovery.com However, this porosity can be occluded by later cementation during burial. searchanddiscovery.com The extent of dissolution and secondary porosity formation is controlled by factors such as freshwater acidity, the amount of existing porosity or fractures, the residence time of freshwater, and mineralogy. searchanddiscovery.com

Dolomitization is a particularly important diagenetic process in many this compound reservoirs, significantly impacting porosity development. mdpi.comresearchgate.net Numerical simulations are used to investigate dolomitization and its effect on porosity under various conditions of temperature, fluid composition, and hydrodynamics. mdpi.com These models help in quantitatively recovering porosity evolution during different sedimentation-diagenesis processes, aiding in the evaluation and prediction of reservoir porosity. mdpi.comresearchgate.net

This compound reservoirs often exhibit complex diagenetic histories involving multiple stages of dissolution and cementation, leading to intricate pore systems. searchanddiscovery.com Understanding the interplay of these diagenetic processes within a sequence stratigraphic framework is essential for predicting the distribution of reservoir-quality rocks. nhbs.com

Interactive Data Table: Diagenetic Processes and Porosity Impact

| Diagenetic Process | Primary Effect on Porosity | Description |

| Cementation | Decrease | Precipitation of minerals in pore spaces. searchanddiscovery.com |

| Dissolution | Increase | Dissolving of this compound minerals by fluids, creating new pore space. mdpi.comsearchanddiscovery.com |

| Compaction | Decrease | Reduction in pore space due to overburden pressure (mechanical) or pressure solution (chemical). mdpi.com |

| Karstification | Increase | Formation of large-scale dissolution features due to meteoric water circulation. mdpi.com |

| Dolomitization | Variable (Increase/Decrease) | Replacement of calcite or aragonite by dolomite; can create intercrystalline porosity or occlude pores. mdpi.com |

Global Carbon Cycle and this compound System Research

The global carbon cycle involves the exchange of carbon between the Earth's various reservoirs: the atmosphere, oceans, biosphere, soils, sediments, and the Earth's crust and mantle. hawaii.eduglobalchange.gov Carbonates play a critical role in this cycle, acting as significant long-term reservoirs of carbon in the form of this compound rocks. hawaii.eduglobalchange.gov The geochemical or long-term carbon cycle involves the exchange of carbon between surficial reservoirs (atmosphere, oceans, biosphere, soils, exchangeable sediments) and geologic reservoirs (crustal rocks, deeply buried sediments, mantle). hawaii.edu

Biologically driven this compound deposition, particularly in the marine environment, provides a significant buffering mechanism for ocean chemistry and atmospheric CO₂ on geological timescales. hawaii.eduresearchgate.net The formation and burial of calcium this compound (CaCO₃) sediments represent a major sink for atmospheric CO₂ over millions of years. hawaii.eduresearchgate.net

Oceanic this compound Chemistry and Buffering Systems

The ocean is the largest active reservoir of carbon in the Earth system, holding approximately 80% of the Earth System's carbon (excluding rock). globalchange.gov The marine this compound system is a complex equilibrium system involving dissolved carbon dioxide (CO₂), carbonic acid (H₂CO₃), bithis compound ions (HCO₃⁻), and this compound ions (CO₃²⁻). nasa.govnoaa.goveolss.net

Atmospheric CO₂ dissolves in seawater and reacts to form carbonic acid (H₂CO₃). nasa.gov Carbonic acid then dissociates, releasing a proton and forming bithis compound ions (HCO₃⁻). nasa.govnih.gov Bithis compound can further dissociate to form this compound ions (CO₃²⁻). nasa.govnih.gov These species coexist in seawater, creating a chemical buffer system that regulates pH and the partial pressure of CO₂ (pCO₂). nasa.govnoaa.goveolss.netuwa.edu.au

Most of the inorganic carbon in the ocean exists as bithis compound ions (approximately 88%), with this compound ions comprising about 11% and dissolved CO₂ about 1%. nasa.gov This buffering capacity allows the ocean to absorb large amounts of atmospheric CO₂, but increasing anthropogenic CO₂ emissions are altering the system, leading to ocean acidification – a decrease in seawater pH and a reduction in this compound ion concentration. noaa.govtimescavengers.orggeomar.de

The dissolution of calcium this compound minerals, present in sediments on the seafloor, provides an important, albeit slow, buffering mechanism against increasing ocean acidity by producing calcium ions and bithis compound ions. uwa.edu.autimescavengers.org However, the rate of dissolution is often slower than the rate of CO₂ uptake by the surface ocean, particularly in the face of rapidly increasing atmospheric CO₂. uwa.edu.au

Research into the oceanic this compound system is crucial for understanding how the ocean absorbs anthropogenic CO₂ and the impacts of ocean acidification on marine ecosystems, particularly calcifying organisms that rely on this compound ions to build their shells and skeletons. timescavengers.orggeomar.de Expanding autonomous this compound measurements are providing valuable data to monitor changes in the system at high spatial and temporal resolution. us-ocb.org

Interactive Data Table: Major Species in Seawater Inorganic Carbon System

| Chemical Species | Formula | Approximate Proportion in Seawater (Inorganic Carbon) | Role in Buffering System |

| Dissolved Carbon Dioxide | CO₂(aq) | ~1% | Enters from atmosphere, forms carbonic acid. nasa.gov |

| Carbonic Acid | H₂CO₃ | Minor | Forms from CO₂(aq), dissociates to bithis compound. nasa.gov |

| Bithis compound Ion | HCO₃⁻ | ~88% | Major form of inorganic carbon, part of buffering. nasa.govnih.gov |

| This compound Ion | CO₃²⁻ | ~11% | Involved in mineral formation, part of buffering. nasa.govnih.gov |

Role of Carbonates in Terrestrial and Aquatic Carbon Cycling

Carbonates are present in various terrestrial and aquatic environments, contributing to carbon cycling beyond the major marine system. In terrestrial systems, carbon is stored in rocks (as carbonates), soils, and biomass. globalchange.gov Weathering of this compound rocks on land releases calcium and bithis compound ions into rivers and groundwater, transporting carbon to aquatic systems. eolss.net

In freshwater systems, carbonates also play a role in buffering pH and are involved in the precipitation and dissolution of this compound minerals. This compound minerals can precipitate in lakes and rivers under suitable conditions. Soils also contain this compound minerals, influencing soil chemistry and acting as a carbon reservoir. globalchange.gov

The interaction between the terrestrial and aquatic carbon cycles, mediated by processes involving carbonates like weathering and dissolution, is an important part of the global carbon cycle, linking carbon stored in geological formations to the more active surficial reservoirs.

Biomineralization of Carbonate Minerals

Mechanisms of Biologically-Induced Carbonate Precipitation

Biologically Induced this compound Precipitation (BICP) is characterized by mineral formation occurring as a result of changes in the physicochemical conditions of the environment driven by biological activity. encyclopedia.pubscup.com Microorganisms are key players in BICP, altering parameters such as pH, alkalinity, and the concentration of dissolved inorganic carbon through their metabolic processes. encyclopedia.pubcopernicus.orgmdpi.com

Microbial-Induced this compound Precipitation (MICP)

Microbially Induced this compound Precipitation (MICP) is a prominent example of BICP, where microorganisms facilitate the precipitation of calcium this compound within their surrounding environment. frontiersin.orgwikipedia.orgresearchgate.net This process is a biogeochemical phenomenon observed in various natural settings, including soils, sediments, and aquatic environments. wikipedia.orgfrontiersin.org MICP can be triggered by several microbial metabolic pathways, including urea (B33335) hydrolysis, denitrification, sulfate (B86663) reduction, and photosynthesis. wikipedia.orgfrontiersin.org These pathways influence this compound formation by increasing the local pH and/or the concentration of this compound ions, leading to supersaturation and subsequent mineral precipitation. mdpi.commdpi.comcopernicus.org

Role of Microbial Enzymes (Urease, Carbonic Anhydrase) in this compound Formation

Microbial enzymes play a significant role in catalyzing the biochemical reactions that lead to this compound precipitation in MICP. Two key enzymes involved are urease and carbonic anhydrase.

Urease: Urease catalyzes the hydrolysis of urea into ammonia (B1221849) and carbonic acid. mdpi.comcopernicus.orguj.edu.plwikipedia.org The ammonia produced subsequently reacts with water to form ammonium (B1175870) and hydroxide (B78521) ions, leading to an increase in pH in the microenvironment surrounding the microbial cell. mdpi.comcopernicus.org Simultaneously, carbonic acid dissociates into bithis compound and this compound ions. mdpi.com The elevated pH favors the conversion of bithis compound to this compound, and in the presence of calcium ions, calcium this compound precipitates. mdpi.comcopernicus.org This urease-driven process is one of the most widely studied mechanisms for MICP due to its efficiency in generating the conditions necessary for this compound precipitation. frontiersin.orgmdpi.com Studies have shown that increasing urease concentration can enhance the rate of CaCO₃ precipitation. uj.edu.plfrontiersin.org

Carbonic Anhydrase: Carbonic anhydrase (CA) is another crucial enzyme that facilitates this compound formation by catalyzing the reversible hydration of carbon dioxide (CO₂) to bithis compound (HCO₃⁻) and protons (H⁺). frontiersin.orgresearchgate.netresearchgate.netmdpi.comrsc.org This reaction is a key step in regulating the concentration of dissolved inorganic carbon. researchgate.netmdpi.com By accelerating the conversion of CO₂ to bithis compound and subsequently to this compound ions (CO₃²⁻) at higher pH, carbonic anhydrase directly contributes to achieving the supersaturation required for calcium this compound precipitation. researchgate.netcopernicus.org CA can also influence the precipitation of metastable amorphous calcium carbonates and their conversion to crystalline calcite. researchgate.netrsc.org

Extracellular Polymeric Substances (EPS) and Biofilm Influence on this compound Nucleation

Extracellular Polymeric Substances (EPS) are complex mixtures of macromolecules, including polysaccharides, proteins, nucleic acids, and lipids, secreted by microorganisms. researchgate.net These substances form a significant component of biofilms, which are microbial communities encased in an EPS matrix. researchgate.netasm.org EPS and biofilms play a crucial role in this compound nucleation and precipitation in several ways. encyclopedia.pubnih.gov

Firstly, the negatively charged functional groups present in EPS, such as carboxyl and hydroxyl groups, can bind to positively charged metal cations like Ca²⁺. encyclopedia.pubresearchgate.netpublish.csiro.aulibretexts.org This binding increases the concentration of cations in the vicinity of the microbial cells and within the biofilm matrix, creating localized areas of high ion concentration that promote supersaturation and serve as nucleation sites for this compound crystals. encyclopedia.pubresearchgate.netresearchgate.netnih.gov

Secondly, the EPS matrix can influence the morphology, size, and polymorph of the precipitated this compound minerals. encyclopedia.pubcopernicus.orgrsc.org The organic molecules within the EPS can interact with the growing mineral crystals, affecting their growth patterns and potentially stabilizing less stable polymorphs like vaterite. rsc.orgresearchgate.net

Furthermore, biofilms create unique microenvironments with gradients in pH, oxygen, and nutrient concentrations due to microbial metabolic activity. asm.org These heterogeneous conditions within the biofilm can further facilitate localized supersaturation and mineral precipitation. asm.org Studies have shown that this compound biomineralization can start within the base of the biofilm and grow over time, influencing the biofilm's architecture. asm.orgasm.org

Biologically-Controlled this compound Mineralization Processes

Biologically Controlled Mineralization (BCM) represents a more sophisticated process where organisms exert a high degree of control over the formation of mineral structures. encyclopedia.pubfrontiersin.orgnih.gov This typically results in highly ordered, species-specific mineral structures with precise size, morphology, and crystallographic orientation. frontiersin.orgnih.gov BCM is prevalent in many eukaryotes that form calcified tissues, such as mollusks, corals, and echinoderms, but also occurs in some prokaryotes. frontiersin.orgencyclopedia.pubwikipedia.orgnih.govnih.gov

Genetic and Metabolic Controls in Biogenic this compound Formation

In BCM, the formation of this compound minerals is under strict genetic and metabolic control. nih.govnih.gov Organisms regulate the transport and concentration of ions, the production and localization of organic matrix molecules, and the timing and location of mineral precipitation through specific genetic pathways and metabolic processes. wikipedia.orgnih.govnih.govbiorxiv.org

Genetic studies have begun to identify genes involved in microbial biomineralization, particularly in organisms known for controlled mineralization. nih.govnih.gov For instance, in Bacillus subtilis, genes linked to calcium deposition are essential for proper biofilm development and the formation of structured organic-inorganic matrices. nih.gov The ability to modulate or control the metabolic activities and precipitation kinetics of microorganisms via genetic engineering has been demonstrated to influence the morphology and properties of CaCO₃. encyclopedia.pub

Metabolic processes are tightly linked to BCM, providing the necessary ions and creating the specific chemical environment for mineralization. wikipedia.orgnih.gov This includes regulating intracellular calcium homeostasis and the accumulation of this compound. biorxiv.org Unlike the less controlled environmental changes in BIM, BCM involves directed biochemical processes within or near the cell. frontiersin.org

Role of Organic Matrix and Biomolecules in Crystallization

A defining feature of BCM is the presence and crucial role of an organic matrix in regulating crystal nucleation, growth, and morphology. nih.govresearchgate.netoup.com This matrix is composed of a diverse array of biomolecules, including proteins, polysaccharides, and lipids, which are synthesized and secreted by the organism. encyclopedia.pubrsc.orgresearchgate.netresearchgate.net

The organic matrix acts as a template or scaffold that guides the deposition of mineral crystals. oup.comacs.org Specific functional groups on the biomolecules within the matrix can interact with calcium and this compound ions, influencing the nucleation of specific crystal polymorphs (e.g., calcite, aragonite, vaterite) and their orientation. researchgate.netresearchgate.net The matrix can also contain molecules that inhibit crystal growth in certain directions, thereby controlling the final shape and size of the mineral structure. oup.com

Research findings highlight the importance of specific components of the organic matrix. For example, studies on marine calcifiers indicate that chitin-rich skeletal organic matrix plays a key role in the formation of magnesium-calcite. researchgate.netnih.gov Soluble organic matrix molecules have been shown to influence the shape and polymorphic precipitation of calcium this compound in organisms like corals. acs.org The protein content and alkaline functional groups of EPS have also been correlated with calcification potential in cyanobacteria. publish.csiro.au In vitro experiments using organic matrices extracted from biominerals demonstrate their ability to regulate nucleation and crystal growth and influence crystal morphology. researchgate.netoup.com

This compound Biomineralization Across Organisms

This compound biomineralization is observed in a vast array of organisms, spanning from microorganisms to complex marine invertebrates. geoscienceworld.orgunibo.itnih.govrilem.net The mechanisms employed vary, but they generally involve controlling the precipitation of calcium this compound from ambient water. goldschmidt.info This can occur through either extracellular or intracellular processes. wikipedia.org Extracellular mineralization, common in organisms like mollusks and corals, involves pumping ions into a controlled extracellular space where mineralization takes place. wikipedia.org Intracellular mineralization, seen in organisms such as coccolithophores, involves forming calcium this compound within vesicles inside the cell before potentially secreting it. wikipedia.org

Bacterial and Fungal this compound Biomineralization

Microorganisms, including bacteria and fungi, are significant contributors to this compound biomineralization in various environments, including soils, lakes, rivers, and marine settings. unibo.itnih.govrilem.net Over 200 soil bacteria species have been reported to induce calcium this compound precipitation, including Pseudomonas spp., Bacillus subtilis, and Azotobacter spp. nih.gov Diverse microbial metabolic pathways drive this process by altering the saturation state of calcium this compound. nih.govnih.gov Key mechanisms include urea hydrolysis, ammonification of amino acids, denitrification, dissimilatory sulfate reduction, and photosynthesis. nih.govmattech-journal.orgbiorxiv.org

Urea hydrolysis is a well-understood mechanism where bacteria like Sporosarcina pasteurii and fungi like Fusarium cerealis utilize the enzyme urease to break down urea, leading to an increase in pH and the subsequent precipitation of CaCO₃ in the presence of Ca²⁺ ions. rilem.netmattech-journal.org Fungi also contribute to biomineralization through the production of organic acids, such as oxalic acid, which can lead to the formation of metal-oxalate complexes, and through the adsorption of Ca²⁺ ions onto cell wall components and extracellular polymeric substances (EPS), initiating CaCO₃ nucleation. nehu.ac.inmdpi.com Some fungi, like Cladosporium sp. isolated from marine sediments, are urease-producing and can induce the precipitation of calcite and vaterite. mdpi.com

Bacterial biomineralization can be influenced, induced, or controlled. researchgate.net Induced mineralization is often linked to microbial metabolic activities and cell surface structures, typically occurring extracellularly. researchgate.netnih.gov Carbonic anhydrase is another enzyme involved in microbial biocalcification, catalyzing the hydration of carbon dioxide to produce bithis compound and hydrogen ions, which can lead to CaCO₃ precipitation in alkaline conditions. mattech-journal.orgoup.com

Marine Calcifiers (e.g., Corals, Foraminifera, Mollusks) and Environmental Response

Marine calcifiers, such as corals, foraminifera, mollusks, echinoderms, and certain types of plankton, are major producers of calcium this compound in the global ocean. wikipedia.orggeoscienceworld.orgunibo.it They play a critical role in the marine carbon cycle and the formation of significant geological structures like coral reefs. wikipedia.orggeoscienceworld.orgcrfm.int